![molecular formula C9H7ClN6O2 B14245931 Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- CAS No. 521058-41-3](/img/structure/B14245931.png)
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is a chemical compound with the molecular formula C9H7ClN6O2 and a molecular weight of 266.644 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a chlorine atom and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with ammonia or an amine under controlled conditions.
Chlorination: The benzamide core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Tetrazole Ring Formation: The tetrazole ring is introduced by reacting the chlorinated benzamide with sodium azide and a suitable catalyst under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where reactions are carried out in a controlled environment.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of tetrazole derivatives or other substituted benzamides.
Scientific Research Applications
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound without the chlorine and tetrazole substitutions.
3-Chlorobenzamide: Benzamide with a chlorine atom at the 3-position.
Tetrazole-substituted Benzamides: Benzamides with various tetrazole substitutions.
Uniqueness
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is unique due to its specific combination of chlorine and tetrazole substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
521058-41-3 |
|---|---|
Molecular Formula |
C9H7ClN6O2 |
Molecular Weight |
266.64 g/mol |
IUPAC Name |
3-chloro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H7ClN6O2/c10-6-3-1-2-5(4-6)7(17)11-9(18)12-8-13-15-16-14-8/h1-4H,(H3,11,12,13,14,15,16,17,18) |
InChI Key |
HRASKWNJKNZBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


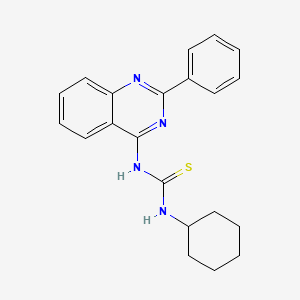


![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
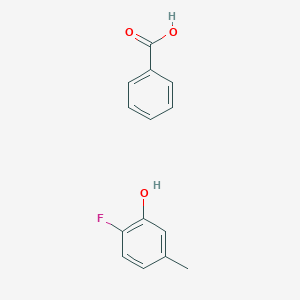
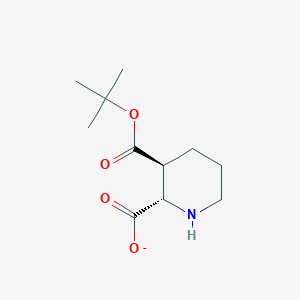
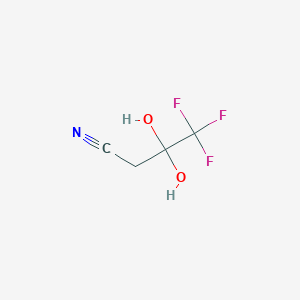
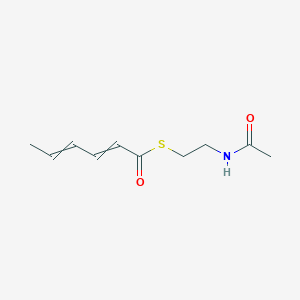
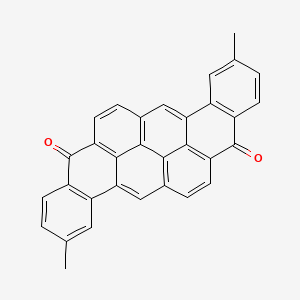
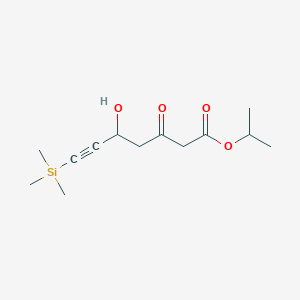
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
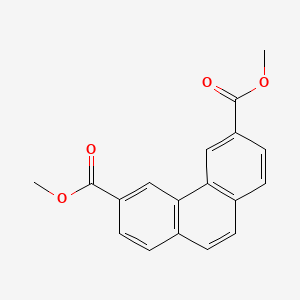
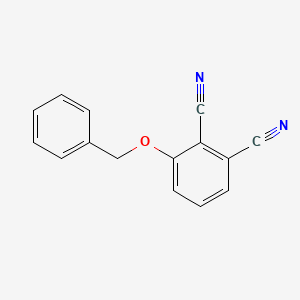
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
